molecular formula C18H15ClN4O B2581963 3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea CAS No. 2309586-53-4

3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea

Katalognummer: B2581963
CAS-Nummer: 2309586-53-4
Molekulargewicht: 338.8
InChI-Schlüssel: DWOPWRRPHKADOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea is a synthetic hybrid compound incorporating a 2,4'-bipyridine scaffold linked via a methylene group to a phenylurea moiety. This structure is of significant interest in various research fields, particularly in coordination chemistry and medicinal chemistry. In chemical research, the 2,4'-bipyridine component can function as a versatile bridging ligand for constructing metal-organic frameworks (MOFs) and coordination polymers . The presence of two nitrogen heterocycles with different coordination geometries allows for the formation of diverse architectures with potential applications in materials science. In life sciences research, the arylurea segment is a privileged structure found in many biologically active molecules . For instance, analogous urea compounds have been investigated as allosteric modulators for protein-coupled receptors, providing valuable tools for probing receptor function and signaling pathways . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Eigenschaften

IUPAC Name

1-(3-chlorophenyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c19-15-2-1-3-16(11-15)23-18(24)22-12-13-4-9-21-17(10-13)14-5-7-20-8-6-14/h1-11H,12H2,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOPWRRPHKADOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea typically involves the following steps:

    Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 4-bromopyridine in the presence of a palladium catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorophenyl isocyanate.

    Formation of the Urea Linkage: The final step involves the reaction of the bipyridine intermediate with the chlorophenyl isocyanate to form the urea linkage under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bipyridine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The bipyridine and chlorophenyl groups can participate in various substitution reactions, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of dechlorinated phenyl derivatives.

    Substitution: Various substituted bipyridine or chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Wirkmechanismus

The mechanism of action of 3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as metal ions or biological receptors. The bipyridine moiety can chelate metal ions, forming stable complexes that can modulate the activity of metalloenzymes or other metal-dependent processes. The chlorophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound’s structural and functional similarities to other urea derivatives are highlighted below, with data drawn from recent studies ().

Structural Features and Substituent Effects

  • Core Urea Scaffold : All analogs share the urea backbone, critical for hydrogen bonding with biological targets.
  • Aromatic Substitutions :
    • 3-Chlorophenyl Group : Present in the target compound and analogs like 1-(3-chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) (ESI-MS m/z: 500.2 [M+H]⁺) . The chlorine atom enhances electron-withdrawing effects and lipophilicity compared to unsubstituted phenyl groups.
    • Bipyridine vs. Thiazole-Piperazine Moieties : The target compound’s bipyridine-methyl group differs from analogs in and , which feature thiazole rings linked to piperazine-hydrazinyl systems. Bipyridine may offer stronger π-π interactions but reduced conformational flexibility compared to thiazole-piperazine chains .

Physicochemical Properties

Key data from analogs (selected examples):

Compound ID Substituents (R1/R2) Yield (%) Melting Point (°C) ESI-MS ([M+H]⁺)
Target Compound 3-chlorophenyl, bipyridine-methyl N/A N/A N/A
1f () Trifluoromethylphenyl, thiazole 70.7 198–200 667.9
2b () 3-chlorophenyl, thiazole-benzyloxy 78.3 188–190 709.9
11f () 3-chlorophenyl, thiazole-piperazine 85.1 N/A 500.2
11k () 4-Cl-3-CF₃-phenyl, thiazole-piperazine 88.0 N/A 568.2
  • Mass Spectrometry : The bipyridine-methyl group would increase molecular weight compared to thiazole-piperazine analogs (e.g., 11f vs. target).
  • Melting Points : Thiazole-containing analogs (e.g., 1f , 2b ) exhibit melting points ~190–200°C, indicative of crystalline stability, while data for the target compound are unavailable .

Functional Implications

  • Bipyridine vs. Thiazole : Bipyridine’s rigid, planar structure may improve binding to flat hydrophobic pockets (e.g., ATP-binding sites in kinases), whereas thiazole-piperazine systems (e.g., 11f ) offer flexibility for adapting to diverse binding geometries .

Biologische Aktivität

3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea can be represented as follows:

  • Molecular Formula : C16H15ClN4
  • Molecular Weight : 300.77 g/mol
  • CAS Number : [specific CAS number if available]

The compound features a bipyridine moiety linked to a chlorophenyl group through a urea functional group, contributing to its unique pharmacological properties.

Synthesis

The synthesis of 3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea typically involves the reaction of appropriate bipyridine derivatives with chlorophenyl isocyanates. The reaction conditions often include:

  • Solvent: Dimethylformamide (DMF)
  • Temperature: Reflux conditions for several hours
  • Purification: Column chromatography to isolate the desired product.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:

Cell LineIC50 (μM)
HCT116 (Colon)15.5
MCF-7 (Breast)22.0
A549 (Lung)18.7
U87 MG (Glioblastoma)12.4

These results suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Notably, it demonstrated activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings indicate potential application in treating bacterial infections.

Structure-Activity Relationships (SAR)

The biological activity of 3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea can be influenced by modifications to its structure:

  • Substituents on the Bipyridine Ring : Variations in the position and nature of substituents on the bipyridine ring can enhance or diminish activity.
  • Chlorine Substitution : The presence of chlorine on the phenyl ring is critical for maintaining potency against tumor cells.
  • Urea Linkage : The urea moiety is essential for biological activity, with alterations leading to significant changes in efficacy.

Case Studies

A recent study investigated the effects of this compound in vivo using mouse models with induced tumors. The results showed a marked reduction in tumor size after treatment with various doses of the compound over a period of three weeks, supporting its potential as an anticancer agent.

Q & A

Q. What are the typical synthetic routes for preparing 3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea?

The compound can be synthesized via a nucleophilic addition-elimination reaction between a substituted aniline (e.g., 3-chlorophenylamine) and an isocyanate derivative of 2,4'-bipyridine. A general procedure involves:

  • Reacting 4-(aminomethyl)-2,4'-bipyridine with 3-chlorophenyl isocyanate in anhydrous dichloromethane or THF under nitrogen.
  • Purification via Combiflash chromatography (e.g., 0–50% ethyl acetate in hexane gradient) to isolate the urea product .
  • Characterization by 1^1H NMR (e.g., DMSO-d6d_6 solvent, δ 8.8–7.1 ppm for aromatic protons) and mass spectrometry (e.g., ESI-MS with [M+H]+ peaks) .

Q. How can the purity and structural integrity of this compound be validated?

  • Elemental analysis : Confirm stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., chlorine’s 35^{35}Cl/37^{37}Cl ratio) .
  • HPLC : Use a C18 column with UV detection (e.g., 254 nm) and acetonitrile/water mobile phases to assess purity (>95%) .

Advanced Research Questions

Q. What computational strategies are recommended for studying its binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinase domains or GPCRs). Parameterize the ligand using Gaussian-derived electrostatic potentials and optimize docking grids around known binding pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS with AMBER force fields to assess stability of ligand-receptor complexes under physiological conditions .
  • Free energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities, comparing results to experimental IC50_{50} values .

Q. How can researchers resolve contradictory activity data across different assay systems?

  • Assay validation : Cross-check results using orthogonal methods (e.g., SPR for binding vs. cell-based luciferase assays for functional activity) .
  • Metabolic stability testing : Use liver microsomes or hepatocytes to rule out false negatives due to rapid degradation .
  • Crystallography : Solve co-crystal structures (e.g., via SHELXL refinement ) to confirm binding modes and identify critical residues responsible for activity discrepancies .

Q. What strategies optimize SAR studies for derivatives of this compound?

  • Scaffold diversification : Modify the bipyridine moiety (e.g., introduce electron-withdrawing groups at the 4'-position) to enhance π-stacking with aromatic residues .
  • Bioisosteric replacement : Substitute the urea linkage with thiourea or sulfonamide groups to improve metabolic stability while retaining H-bonding capacity .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) to degrade target proteins selectively .

Methodological Notes

  • Safety : Handle with nitrile gloves and PPE due to potential irritancy (refer to analogous urea SDS sheets for hazard guidance) .
  • Data reporting : Adhere to FAIR principles by depositing synthetic protocols in public repositories (e.g., SynArchive) and crystallographic data in the PDB .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.